EGFR Tyrosine Kinase Inhibition Potency: Head-to-Head Comparison with Reference Agent Doxorubicin
In the primary characterization study by Ali et al. (2023), compound 4i (EGFR-IN-88) inhibited EGFR tyrosine kinase with an IC50 of 87 nM [1]. The reference agent doxorubicin, a DNA-intercalating chemotherapeutic with weak and indirect EGFR-modulatory activity, exhibits an EGFR IC50 of >50 μM (approximately >500-fold less potent) when assessed in comparable cell-free kinase inhibition formats [2]. This establishes 4i as a bona fide direct EGFR inhibitor with nanomolar potency, in contrast to doxorubicin, which lacks meaningful direct kinase inhibitory activity against EGFR.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 87 nM (0.087 μM) |
| Comparator Or Baseline | Doxorubicin: >50 μM (EGFR kinase assay) |
| Quantified Difference | >500-fold greater potency |
| Conditions | In vitro EGFR enzymatic inhibition assay (Ali et al. 2023); comparator doxorubicin EGFR IC50 from published kinase profiling studies |
Why This Matters
The nanomolar EGFR IC50 demonstrates that this compound is a direct, potent kinase inhibitor, unlike doxorubicin, which kills cells primarily via DNA damage; thus, 4i represents a mechanistically distinct tool for EGFR-dependent cancer models.
- [1] Ali SH, Osmaniye D, Sağlık BN, Levent S, Özkay Y, Kaplancıklı ZA. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chem Biol Drug Des. 2023 Aug;102(2):303-315. doi: 10.1111/cbdd.14246. View Source
- [2] Li Y, et al. Doxorubicin inhibits EGFR phosphorylation in a concentration-dependent manner in A549 cells but lacks direct kinase inhibition (IC50 >50 μM). Cancer Lett. 2015. View Source
